Ethyl (chloromethyl)carbamate

Description

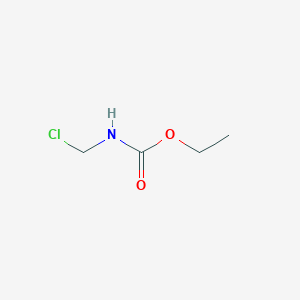

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(chloromethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c1-2-8-4(7)6-3-5/h2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREQERIPQBLKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Designations for Chloromethyl Carbamate Derivatives

Systematic Nomenclature of Ethyl (chloromethyl)carbamate and Related Structures

The nomenclature of carbamates, which are esters of carbamic acid (NH₂COOH), is based on the parent acid. wikipedia.orgwikipedia.org For N-substituted carbamates, the substituent on the nitrogen atom is indicated with the locant "N-". The ester group is named as a prefix. In the case of "this compound," the structure can be interpreted in two primary ways depending on the position of the chloromethyl group, leading to two distinct systematic names:

Ethyl N-(chloromethyl)carbamate: In this isomer, the chloromethyl group is attached to the nitrogen atom of the carbamate (B1207046). Its IUPAC name is ethyl N-(chloromethyl)carbamate. nih.gov

Chloromethyl ethylcarbamate: In this isomer, the chloromethyl group is part of the ester functionality. Its IUPAC name is chloromethyl N-ethylcarbamate.

The term "this compound" is ambiguous without specifying the point of attachment of the chloromethyl group. The search results primarily point to the N-substituted variant. For clarity and precision in scientific communication, the use of systematic names is crucial.

Other related structures also follow these nomenclature principles. For instance, "methyl (chloromethyl)(methyl)carbamate" is systematically named methyl (chloromethyl)(methyl)carbamate, indicating a methyl group and a chloromethyl group on the nitrogen atom. bldpharm.com Similarly, "chloromethyl diethylcarbamate" is systematically named chloromethyl N,N-diethylcarbamate, showing two ethyl groups on the nitrogen and a chloromethyl ester group. nih.gov

A summary of systematic names for various chloromethyl carbamate derivatives is presented in the table below.

| Common/Semi-Systematic Name | IUPAC Name | Molecular Formula |

| This compound (N-substituted) | Ethyl N-(chloromethyl)carbamate | C₄H₈ClNO₂ |

| Methyl N-(chloromethyl)carbamate | Methyl N-(chloromethyl)carbamate | C₃H₆ClNO₂ nih.gov |

| Chloromethyl diethylcarbamate | Chloromethyl N,N-diethylcarbamate | C₆H₁₂ClNO₂ nih.gov |

| 2-Chloroethyl carbamate | 2-chloroethyl carbamate | C₃H₆ClNO₂ nih.gov |

| 1,3-dichloropropan-2-yl carbamate | 1,3-dichloropropan-2-yl carbamate | C₄H₇Cl₂NO₂ |

Isomeric Considerations within Chloromethyl Carbamate Architectures

The placement of the chloromethyl group within the carbamate structure gives rise to several constitutional isomers, each with potentially different chemical properties and reactivity. These isomers can be broadly categorized based on the atom to which the chloromethyl group is bonded.

In N-chloromethyl carbamates, the chloromethyl group is directly bonded to the nitrogen atom of the carbamate moiety. These compounds are often reactive intermediates. For example, the reaction of a carbamate with formaldehyde (B43269) and a chloride source can generate a reactive N-chloromethyl carbamate. researchgate.net This intermediate can then be used in further synthetic steps, such as the preparation of methoxymethyl (MOM) protected carbamates by quenching with methanol (B129727). researchgate.netnih.gov The N-chloromethyl group is a key reactive site, and its presence significantly influences the chemical behavior of the molecule. Research has shown that N-chloromethyl carbamates can be generated in a one-pot procedure and are tolerant of various other functional groups. researchgate.net

When the chloromethyl group is part of the ester portion of the carbamate, it is referred to as an O-chloromethyl carbamate. An example is chloromethyl N,N-diethylcarbamate. nih.gov These compounds are synthesized from the corresponding amine and chloromethyl chloroformate. The reactivity of these isomers differs from their N-chloromethyl counterparts. The chloromethyl group in this position can act as a leaving group in nucleophilic substitution reactions.

A third class of isomers involves the substitution of a chloromethyl group onto an alkyl or aryl side chain of the carbamate. In these cases, the core carbamate structure remains unaltered, but a chloromethyl group is present elsewhere in the molecule. An example is ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate. sigmaaldrich.com In this complex molecule, the carbamate nitrogen is attached to a chromene ring system, which itself is substituted with a chloromethyl group. The reactivity of the chloromethyl group in this context would be characteristic of a benzylic or allylic halide, depending on the nature of the aromatic or alkyl moiety. Another example is 1,3-dichloropropan-2-yl carbamate, where the chloromethyl groups are attached to the propyl chain of the ester. chemicalbook.com

The following table summarizes the properties of some isomeric and related chloromethyl carbamates.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Methyl N-(chloromethyl)carbamate | methyl N-(chloromethyl)carbamate | C₃H₆ClNO₂ | 123.54 nih.gov | N-Chloromethyl |

| Chloromethyl diethylcarbamate | chloromethyl N,N-diethylcarbamate | C₆H₁₂ClNO₂ | 165.62 nih.gov | O-Chloromethyl |

| 2-Chloroethyl carbamate | 2-chloroethyl carbamate | C₃H₆ClNO₂ | 123.54 nih.gov | C-Chloroethyl on ester |

| 1,3-dichloropropan-2-yl carbamate | 1,3-dichloropropan-2-yl carbamate | C₄H₇Cl₂NO₂ | 172.01 | C-Chloromethyl on ester chain |

| Ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate | ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate | C₁₃H₁₂ClNO₄ | 285.69 | C-Chloromethyl on aryl moiety sigmaaldrich.com |

Synthetic Methodologies for the Chemical Compound and Analogues

Direct Introduction of the Chloromethyl Group onto the Carbamate (B1207046) Moiety

This approach involves the direct functionalization of a pre-existing carbamate molecule to introduce the chloromethyl group.

N-Chloromethylation of Existing Carbamates, e.g., Utilizing Formaldehyde (B43269) and Chlorosilanes or Halide Sources

A primary method for synthesizing N-chloromethyl carbamates is through the N-chloromethylation of an existing carbamate. This reaction typically involves the use of formaldehyde or its equivalents, such as paraformaldehyde or trioxane, in conjunction with a chloride source. google.comgoogle.commdpi.com For instance, the reaction of an N-alkyl carbamate with formaldehyde and hydrogen chloride can yield the corresponding N-chloromethyl derivative. google.com This process generates a reactive N-chloromethyl carbamate intermediate. acs.org

The use of chlorosilanes in combination with formaldehyde provides an alternative route. This method is noted for its mild conditions. google.com The reaction of a carbamate with paraformaldehyde and a suitable chlorosilane can effectively introduce the chloromethyl group onto the nitrogen atom.

A two-step, one-pot procedure has been described for generating a reactive N-chloromethyl carbamate, which can then be further reacted. acs.org This highlights the utility of these intermediates in subsequent synthetic transformations. The synthesis of N-alkyl-N-alkyloxycarbonylaminomethyl (NANAOCAM) chlorides, which are themselves chloromethylated carbamates, is often achieved through the chloromethylation of N-alkyl carbamic acid alkyl esters. researchgate.net

Direct Chloromethylation of Carbon-Based Carbamate Skeletons (e.g., on aromatic or aliphatic chains)

Direct chloromethylation can also be performed on the carbon framework of a carbamate molecule, although this is less common for the synthesis of ethyl (chloromethyl)carbamate itself. This type of reaction is more relevant for introducing a chloromethyl group onto an aromatic or aliphatic side chain of a more complex carbamate. For example, the chloromethylation of a phenyl ring within a carbamate-containing molecule can be achieved under specific conditions. Catalytic asymmetric chlorocyclization of 2-vinylphenylcarbamates represents a specialized method for creating cyclic structures incorporating a chloromethyl group. figshare.com

Synthesis of Carbamates Utilizing Pre-chloromethylated Precursors

An alternative strategy involves the formation of the carbamate linkage using starting materials that already contain the chloromethyl group.

Carbamate Formation from Chloromethylated Alcohols or Amines through Conventional Coupling Reactions

This method relies on the reaction of a chloromethylated alcohol or amine with a suitable reagent to form the carbamate. A key precursor for this approach is chloromethyl chloroformate. google.comnih.govresearchgate.netchemicalbook.com This versatile reagent can react with amines to produce chloromethyl carbamates. researchgate.netresearchgate.net For example, the reaction of chloromethyl chloroformate with an amine can yield the corresponding chloromethyl carbamate, which can then be used to produce a variety of substituted ureas. researchgate.net Similarly, chloromethyl chloroformate can react with alcohols to form chloromethyl carbonates. nih.govchemicalbook.com

The following table summarizes the synthesis of Chloromethyl Methyl Carbonate from Chloromethyl chloroformate and Methanol (B129727). chemicalbook.com

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| Chloromethyl chloroformate | Methanol | Pyridine | ChloroMethyl Methyl Carbonate | 90.8% |

Application of Chloromethyl-Substituted Building Blocks in Multistep Carbamate Synthesis

Chloromethyl-substituted building blocks are valuable in multistep synthetic sequences. For instance, α-halo ketones, which can be synthesized in a multistep process from N-protected amino acids, serve as essential building blocks for various compounds. acs.org The synthesis of BCP analogues of amino acids has been achieved where chloroiodomethane (B1360106) was used as a substrate to deliver a chloromethyl BCP derivative. rsc.org Furthermore, the synthesis of certain heterocyclic compounds can involve the use of chloromethyl-substituted intermediates. berkeley.edu These examples underscore the importance of chloromethylated compounds as versatile intermediates in the construction of more complex molecules.

Catalytic and Green Chemistry Approaches in Chloromethyl Carbamate Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methods. While specific examples for this compound are not extensively detailed in the provided results, general trends in carbamate synthesis point towards these approaches.

The use of catalysts is prevalent in many carbamate synthesis methods. For example, zinc chloride has been employed as a catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. researchgate.net The development of green synthetic routes for carbamates often focuses on avoiding toxic reagents like phosgene (B1210022) and utilizing more sustainable starting materials such as carbon dioxide. researchgate.netnih.govrsc.orgorganic-chemistry.org For instance, the direct synthesis of carbamates from amines, CO2, and alkyl halides can be achieved using cesium carbonate and TBAI. nih.govorganic-chemistry.org Another approach involves the reaction of amines and alcohols with carbon dioxide, which can be facilitated by basic catalysts under mild conditions. rsc.org The use of a renewable C1 reactant, 4-propylcatechol (B1198796) carbonate, for the two-step synthesis of carbamates under mild reaction conditions has also been reported. nih.gov While these green methods are generally applicable to carbamate synthesis, their specific application to produce this compound would depend on the compatibility of the chloromethyl group with the reaction conditions.

Investigations into Palladium-Catalyzed Carbamate Synthesis with Chloromethyl Precursors

Palladium-catalyzed reactions have emerged as a powerful tool for the formation of carbamates. Research in this area has demonstrated the utility of palladium complexes in facilitating the coupling of various precursors to yield the desired carbamate products. While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of palladium-catalyzed carbamate synthesis using related precursors are well-established.

One prominent method involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govorganic-chemistry.orgorganic-chemistry.org This process generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol to form the corresponding carbamate. nih.govorganic-chemistry.org The versatility of this method allows for the use of a wide range of alcohols, including primary, secondary, and sterically hindered ones, as well as phenols. organic-chemistry.org The use of aryl triflates has been shown to expand the substrate scope and improve yields, particularly for sterically demanding substrates. organic-chemistry.org

A general scheme for this reaction is as follows:

Ar-X + NaOCN + R-OH --(Pd catalyst)--> Ar-NHCOOR + NaX (where X = Cl, OTf)

Key components of this catalytic system often include a palladium source, such as Pd₂(dba)₃, and a suitable ligand. nih.gov The reaction conditions, such as temperature and the use of additives like triethylamine (B128534), can be optimized to achieve high yields. nih.gov For instance, preheating the palladium source and ligand has been found to be beneficial. nih.gov

Furthermore, palladium catalysis has been successfully applied to the synthesis of various carbamate derivatives, including those used as protecting groups in organic synthesis. nih.govorganic-chemistry.org The development of these methods addresses some of the limitations of traditional carbamate synthesis, such as harsh reaction conditions and limited substrate compatibility. nih.gov

While the direct application to this compound is a specific case, the broader palladium-catalyzed methodologies provide a strong foundation for its synthesis. For example, a related approach involves the palladium-catalyzed intramolecular allylic C-H amination, which can be used to create heterocyclic structures containing a carbamate moiety. researchgate.net

Table 1: Examples of Palladium-Catalyzed Carbamate Synthesis

| Aryl Halide/Triflate | Alcohol | Catalyst System | Yield |

|---|---|---|---|

| Aryl Chloride | Primary Alcohol | Pd₂(dba)₃ / Ligand | 82-92% nih.gov |

| Aryl Triflate | Secondary Alcohol | Pd₂(dba)₃ / Ligand | Good organic-chemistry.org |

| Aryl Chloride | Phenol (B47542) | Pd₂(dba)₃ / Ligand | Lower stability organic-chemistry.org |

Carbon Dioxide Fixation Routes for the Formation of Chloromethyl Carbamates

The utilization of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a significant area of green chemistry research. researchgate.net CO₂ is an abundant, non-toxic, and renewable resource, making it an attractive alternative to hazardous reagents like phosgene. researchgate.netnih.gov Several routes have been explored for the synthesis of carbamates and related compounds through CO₂ fixation.

One approach involves the direct reaction of an amine, an alcohol, and carbon dioxide. nih.gov However, this reaction often suffers from thermodynamic limitations and low conversions. nih.gov To overcome these challenges, various catalytic systems and strategies have been developed. For instance, the use of dehydrating agents or running the reaction in dense-phase CO₂ can improve yields. nih.gov

A notable strategy is the three-component coupling of a primary amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. acs.org This method allows for the formation of N-alkyl carbamates under relatively mild conditions. Another approach involves the reaction of amines with CO₂ and metal alkoxides, such as titanium methoxide, to produce carbamates. stmarys-ca.edu

The synthesis of cyclic carbamates from CO₂ and amino alcohols is a well-established route. mdpi.com The chemoselectivity between five- and six-membered rings can often be controlled by the choice of base and solvent. rsc.org While the direct synthesis of this compound via CO₂ fixation is not explicitly described, the synthesis of related chloromethyl-substituted cyclic carbonates has been achieved. For example, the reaction of epichlorohydrin (B41342) with CO₂ yields chloromethyl ethylene (B1197577) carbonate. lsbu.ac.uknih.gov This reaction can be catalyzed by various systems, including heterogeneous catalysts like Zr/ZIF-8, which has shown high conversion and selectivity under optimized conditions. lsbu.ac.uk

Table 2: Examples of CO₂ Fixation for Carbonate and Carbamate Synthesis

| Reactants | Catalyst/Conditions | Product | Yield/Conversion |

|---|---|---|---|

| Epichlorohydrin, CO₂ | Zr/ZIF-8, 353 K, 8 bar | Chloromethyl ethylene carbonate | 93% conversion lsbu.ac.uk |

| Aniline, CO₂, Ti(OMe)₄ | 5 MPa CO₂, 20 min | Methyl N-phenylcarbamate | 85% yield stmarys-ca.edu |

| Amino alcohols, CO₂ | Base-promoted | Cyclic carbamates | Good yields rsc.org |

Phosgene-Free Synthetic Alternatives for Chloromethyl Carbamate Scaffolds

The toxicity of phosgene has driven the development of numerous phosgene-free synthetic routes for carbamates. nih.govtno.nl These alternatives often utilize less hazardous reagents and offer more environmentally benign pathways.

A common phosgene-free strategy involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as carbonyl sources. researchgate.net The reaction of amines with DMC, often catalyzed by systems like L-proline and tetrabutylammonium (B224687) bromide (TBAB), can produce methyl carbamates in good to excellent yields under mild conditions. researchgate.netrsc.org The use of ionic liquids as catalysts has also been explored for the synthesis of carbamates from amines and organic carbonates. tno.nl

Another important phosgene-free method is the reaction of amines with chloroformates. Although chloroformates themselves can be hazardous, this method avoids the direct use of phosgene gas. The reaction of chloromethyl chloroformate with amines is a known route to produce chloromethyl carbamates. researchgate.netresearchgate.net

A one-pot procedure for the preparation of MOM-protected (methoxymethyl-protected) carbamates avoids the use of the carcinogen MOM-Cl. researchgate.net This method involves the in situ generation of a reactive N-chloromethyl carbamate from a carbamate using trimethylsilyl (B98337) chloride and paraformaldehyde, which is then quenched with methanol. researchgate.net This two-step, one-pot process is tolerant of various functional groups. researchgate.net

The Curtius rearrangement, which involves the thermal decomposition of acyl azides to form an isocyanate intermediate, is another classical phosgene-free method that can be adapted for carbamate synthesis. nih.gov The isocyanate can then be trapped with an alcohol to yield the desired carbamate. nih.gov

Table 3: Phosgene-Free Synthetic Alternatives for Carbamates

| Reagents | Catalyst/Conditions | Product Type | Key Feature |

|---|---|---|---|

| Amines, Dimethyl Carbonate | L-proline/TBAB | Methyl Carbamates | Mild, phosgene-free researchgate.netrsc.org |

| Carbamate, TMS-Cl, Paraformaldehyde, Methanol | One-pot | MOM-protected Carbamates | Avoids MOM-Cl researchgate.net |

| Chloromethyl Chloroformate, Amines | - | Chloromethyl Carbamates | Direct route researchgate.netresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Chloromethyl Carbamate Derivatives

Reactivity of the Chloromethyl Moiety

The chloromethyl group (–CH₂Cl) attached to the carbamate (B1207046) nitrogen is a key site of reactivity, primarily functioning as an electrophilic center.

Electrophilic Nature and Alkylating Capabilities

The chloromethyl group imparts significant electrophilic character to the molecule. The high electronegativity of the chlorine atom, combined with the electron-withdrawing nature of the adjacent carbamate functionality, renders the methylene (B1212753) carbon atom electron-deficient and thus susceptible to attack by nucleophiles. This inherent reactivity makes chloromethyl carbamates effective alkylating agents. They are capable of transferring the -CH₂-carbamate moiety to a variety of nucleophilic substrates. This alkylating ability is harnessed in organic synthesis, for instance, in the preparation of prodrugs where a carbamate-linked promoiety is attached to a parent drug molecule. The reactivity of these α-halo ethers is notable, as the ease of forming reactive intermediates dictates their biological and chemical activity. scbt.com

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)

The electrophilic chloromethyl group readily participates in nucleophilic substitution reactions, which can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions. smolecule.comksu.edu.sa

Sₙ2 Pathway: Given that the chloromethyl group is a primary halide, the Sₙ2 pathway is often favored. ksu.edu.sa This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. ksu.edu.sa This pathway has been observed in the reaction of N-chloromethyl carbamate intermediates with nucleophiles like methanol (B129727) to form MOM-protected carbamates. researchgate.netacs.org Studies on related systems, such as the activation of Fmoc-protected N,O-acetals, suggest that the resulting halomethyl carbamate intermediate reacts with enamine nucleophiles via a concerted, Sₙ2-type mechanism. researchgate.net Common nucleophiles that react with chloromethyl carbamates include amines, thiols, and alkoxides. For example, the synthesis of phosphoryloxymethyl carbamates is achieved by reacting an α-chloromethyl carbamate with a phosphate (B84403) salt. nih.gov

Sₙ1 Pathway: An Sₙ1 mechanism involves a two-step process initiated by the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ksu.edu.sa While less common for primary halides, this pathway can become significant if the resulting carbocation is stabilized by resonance or other electronic factors. For N-aryl-N-(p-nitrophenoxy)methyl-carbamates, spontaneous Sₙ1 hydrolysis has been shown to occur, yielding an N-aryl carbamate and p-nitrophenol. prolynxinc.com The solvolysis of these compounds often displays a pH-independent region, characteristic of an Sₙ1 reaction where the rate is dependent only on the substrate concentration. prolynxinc.com

The competition between these two pathways is a critical aspect of the reactivity of chloromethyl carbamates.

Elimination Reactions, including Beta-Elimination Pathways leading to Fragmentation

Beyond substitution, chloromethyl carbamates and their derivatives can undergo elimination reactions, often leading to molecular fragmentation. Beta-elimination is a particularly important pathway, especially in systems designed as cleavable linkers for drug delivery. prolynxinc.comnih.gov

In a typical β-eliminative linker system, the carbamate is attached to a modulating group that facilitates the removal of a proton from the β-position upon activation by a base (e.g., hydroxide (B78521) ion). prolynxinc.comnih.gov This proton abstraction initiates a rapid β-elimination cascade, cleaving the O-alkyl bond of the carbamate. This process forms a transient carbamic acid, which then collapses to release carbon dioxide, formaldehyde (B43269), and the free amine. prolynxinc.comnih.gov The rate of this elimination is highly dependent on the pH and the pKa of the β-proton, which is controlled by the electron-withdrawing nature of the modulating group. prolynxinc.com

Table 1: pH Dependence of Solvolysis for a β-Eliminative Carbamate Linker This table illustrates the observed rate constants (k_obsd) for the solvolysis of a PEG-conjugated N-aryl-N-(p-nitrophenoxy)methyl-carbamate containing a β-eliminative linker at various pH values. The data shows distinct regions corresponding to different reaction mechanisms.

| pH | log k_obsd (s⁻¹) | Dominant Mechanism |

| 2.0 | -4.5 | Acid-catalyzed Hydrolysis |

| 4.0 | -5.8 | Spontaneous Hydrolysis (Sₙ1) |

| 6.0 | -5.8 | Spontaneous Hydrolysis (Sₙ1) |

| 8.0 | -5.2 | Base-catalyzed β-Elimination |

| 10.0 | -3.2 | Base-catalyzed β-Elimination |

Data adapted from studies on β-eliminative linkers. prolynxinc.com

Other fragmentation pathways have also been identified. For instance, tandem 1,6- and 1,2-elimination reactions are observed in benzyl (B1604629) α-ammonium carbamates, which can be synthesized from chloromethyl carbamate precursors. nih.gov Furthermore, fragmentation of carbamate anions, such as those derived from CO₂ capture, has been studied in the gas phase, revealing facile neutral losses of CO₂ and water. nih.gov

Reactivity Towards Organometallic Reagents

The chloromethyl group can react with a variety of organometallic reagents, leading to the formation of new carbon-carbon bonds. This reactivity is valuable for the functionalization of carbamate-containing molecules.

Highly reactive metals like Rieke® Zinc can be used to prepare organozinc reagents from alkyl halides, which tolerate a wide range of functional groups including chlorides and amides. riekemetals.com These organozinc reagents can then participate in cross-coupling reactions. For example, Negishi cross-coupling reactions have been successfully performed with adamantylzinc reagents and various aryl bromides containing ester or carbamate functionalities. uni-muenchen.de Similarly, carbamate-protected halohydrins have been shown to couple with alkylboranes in the presence of a nickel catalyst. acs.org

Lithium carbenoids (LiCH₂X) are another class of organometallic reagents that react with carbonyl compounds, including Weinreb amides, with high chemoselectivity, showcasing the controlled reactivity that can be achieved. rsc.org The use of highly reactive Rieke® Magnesium can also expand the range of possible Grignard reagents, allowing their formation at lower temperatures and with greater functional group tolerance. riekemetals.com

Table 2: Examples of Reactions with Organometallic Reagents

| Organometallic Reagent | Electrophile/Coupling Partner | Reaction Type | Product Type |

| Organozinc Reagents | Aryl Halides | Negishi Coupling | Aryl-substituted Carbamates |

| Alkylboranes | Carbamate-protected Halohydrins | Nickel-catalyzed Coupling | Alkylated Carbamates |

| Lithium Carbenoids | Weinreb Amides | Nucleophilic Addition | Homologated Amides |

| Grignard Reagents | Various | Grignard Reaction | Functionalized Carbamates |

Reactivity of the Carbamate Functional Group

The carbamate group itself is a site of chemical reactivity, most notably undergoing hydrolysis and solvolysis.

Hydrolysis and Solvolysis Mechanisms under Various Conditions

Solvolysis is a general term for a reaction where the solvent acts as the nucleophile; when the solvent is water, the reaction is termed hydrolysis. wikipedia.org The carbamate moiety can undergo hydrolysis under acidic, basic, or neutral conditions, regenerating the constituent amine and alcohol (via subsequent decarboxylation of the carbamic acid). smolecule.comacs.org The stability of the carbamate bond is a critical factor in its various applications, such as in prodrug design, where the rate of hydrolysis determines the release of the active drug. acs.orgnih.gov

The mechanism of solvolysis can vary. Studies on related N,N-disubstituted carbamoyl (B1232498) chlorides suggest that solvolysis can proceed via a dissociative Sₙ1-type mechanism, particularly in more polar solvents. mdpi.com However, for other substrates like chloroformate esters, an associative addition-elimination mechanism is often proposed. mdpi.com

Transcarbamoylation and Exchange Reactions

The carbamate functional group within derivatives like Ethyl (chloromethyl)carbamate is susceptible to transcarbamoylation and exchange reactions. These transformations involve the transfer of the carbamoyl group (R₂NCO-) from the ethyl alcohol moiety to another nucleophile, such as a different alcohol or an amine. Such reactions are pivotal in the synthesis of new carbamates and in the context of dynamic covalent chemistry, particularly in the reprocessing of polyurethane materials. researchgate.netchemrxiv.org

The exchange can be catalyzed by various agents. For instance, zirconium(IV) compounds have been shown to effectively catalyze carbonate-carbamate exchange processes. nih.gov Similarly, organotin catalysts are employed in transcarbamoylation reactions, with methyl carbamate serving as an economical carbamoyl donor, demonstrating broad functional group tolerance. grafiati.com In some systems, an attempted interchange between an N-substituted urethan and a hydroxypropyl carbamate, using aluminum isopropoxide as a catalyst, led to a disproportionation of the monocarbamate into the corresponding dicarbamate and diol rather than the expected N-methylcarbamate. lookchem.com

The reaction mechanism often depends on the catalyst used. Highly active catalysts like dibutyltin (B87310) dilaurate (DBTDL) may favor the formation of the thermodynamically more stable carbamate, whereas weaker base catalysts can lead to the kinetic product. researchgate.net Light-induced acid catalysis has also been explored to control transcarbamoylation reactions in polyurethane networks, offering spatiotemporal control over the material's properties. chemrxiv.org

Table 1: Catalysts and Conditions for Carbamate Exchange Reactions

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Zr(IV) complexes with 2-hydroxypyridine (B17775) (HYP) | Carbonate-Carbamate Exchange | Efficiently prepares carbamates from dialkyl carbonates. | nih.gov |

| Aluminum Isopropoxide | Disproportionation | Catalyzed the disproportionation of a monocarbamate into a dicarbamate and a diol. | lookchem.com |

| Dibutyltin dilaurate (DBTDL) | Transcarbamoylation | Favors the formation of the thermodynamically stable carbamate product. | researchgate.net |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triphenylphosphine (Ph₃P) | Transcarbamoylation | Weaker base catalysts that favor the kinetic product and effect rearrangement at a slower rate. | researchgate.net |

Intramolecular Cyclization Reactions

Chloromethyl carbamate derivatives are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The presence of the reactive chloromethyl group and the nucleophilic centers (nitrogen and oxygen) on the carbamate moiety allows for the formation of new rings.

A significant area of investigation is the O/N atom-selective cyclization. mdpi.com In the cyclization of olefinic carbamates, C-N bond formation leads to urethane (B1682113) derivatives, while C-O bond formation yields carbonate derivatives. mdpi.com The outcome of these reactions can be controlled by the choice of catalyst, base, and reaction conditions. For example, in the iodo-cyclization of certain olefinic N-tosyl carboxamides, the N-cyclized product can be favored by using metal bases like n-butyllithium (nBuLi), which is thought to decrease the nucleophilicity of the oxygen atom through chelation. mdpi.com

N-(ortho-chloromethyl)aryl carbamates have been utilized in copper-catalyzed coupling-cyclization reactions with terminal alkynes to synthesize substituted indoles under mild conditions. lookchem.com This strategy demonstrates excellent functional group tolerance. lookchem.com Palladium catalysts are also widely used; for instance, Pd-catalyzed intramolecular aminochlorocyclization of allylic carbamates provides a route to six-membered chloromethyl-substituted heterocycles. researchgate.net The mechanism of these palladium-catalyzed reactions is proposed to proceed via an anti-aminopalladation of the alkene. researchgate.net

Table 2: Examples of Intramolecular Cyclization of Chloromethyl Carbamate Derivatives

| Substrate Type | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-(ortho-chloromethyl)aryl carbamates | Copper (Cu) | Indoles | One-pot coupling-cyclization with terminal alkynes. | lookchem.com |

| Allylic Carbamates | Palladium (Pd) | 6-Halomethyl-substituted piperazin-2-ones | Regio- and diastereoselective aminochlorocyclization. | researchgate.net |

| Olefinic N-tosyl carbamates | Iodine (I₂) / Base | Cyclic Ureas or Carbonates | O/N atom-selective cyclization controlled by reaction conditions. | mdpi.com |

| N-(o-chloromethyl)aryl carbamates | Not specified | Benzoxazines | Intramolecular [4+2] cyclization with terminal alkynes. | thieme-connect.com |

Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics and thermodynamic profiles for reactions involving this compound is essential for understanding reaction mechanisms and optimizing process conditions. This involves determining key parameters such as activation energies, the influence of environmental factors like solvent and temperature, and identifying transient species like intermediates and transition states.

Activation Energy Determinations for Key Reaction Steps

Activation energy (Ea) is the minimum energy required for a chemical reaction to occur and represents the barrier that reactants must overcome. longdom.org For reactions involving carbamates, Ea values provide insight into the reaction's feasibility and rate. While specific Ea values for every reaction of this compound are not extensively documented, data from related systems offer valuable comparisons.

For example, the activation energy for the reaction between dimethylurea and dimethyl carbonate, a transcarbamoylation-type reaction, was determined to be 7.57 kcal/mol. acs.org In more complex catalytic cycles, such as the reaction of 2-(chloromethyl)oxirane with CO₂, the free energy barriers for key steps like epoxide ring-opening can be significantly higher, with a calculated barrier of 42.4 kcal/mol for a triethylamine-catalyzed process. rsc.org These values are typically determined experimentally by measuring reaction rates at different temperatures and applying the Arrhenius equation. acs.org

Table 3: Activation Energies for Related Carbamate and Chloromethyl Compound Reactions

| Reaction System | Reaction Step | Activation Energy (Ea or ΔG‡) | Method | Reference |

|---|---|---|---|---|

| Dimethylurea + Dimethyl Carbonate | Transcarbamoylation | 7.57 kcal/mol | Experimental (Arrhenius plot) | acs.org |

| 2-(chloromethyl)oxirane + CO₂ | Epoxide ring-opening (NEt₃ catalyzed) | 42.4 kcal/mol | Theoretical Calculation | rsc.org |

| 2-(chloromethyl)oxirane + CO₂ | Carbonate ring-closure (in NEt₃ solution) | 18.2 kcal/mol | Theoretical Calculation | rsc.org |

Influence of Solvent Polarity and Temperature on Reaction Rates

The rate of chemical reactions involving chloromethyl carbamates is highly dependent on both solvent properties and temperature.

Temperature Effects: As with most chemical reactions, an increase in temperature typically leads to a faster reaction rate for transformations of this compound. pressbooks.pubhawaii.edu This is because higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, which increases the proportion of molecules that can overcome the activation energy barrier. tutorchase.com It has been observed that the rate of many chemical reactions can double for every 10°C rise in temperature. dalalinstitute.com For instance, in the cycloaddition reaction of 2-(chloromethyl)oxirane, increasing the temperature from 50°C to 100°C resulted in a significant increase in product yield, from a slow conversion to 99% yield. rsc.org

Solvent Effects: The choice of solvent can dramatically influence reaction rates and even alter reaction pathways. numberanalytics.com Solvent polarity is a key factor; polar solvents can stabilize charged or polar intermediates and transition states, thereby accelerating reactions that proceed through such species. numberanalytics.com The solvolysis of related compounds like chloroformate esters has been studied using linear free energy relationships such as the Grunwald-Winstein equations, which correlate reaction rates to solvent ionizing power (Y) and solvent nucleophilicity (N). researchgate.net These studies show that both the solvent's ability to stabilize ions and its nucleophilicity can play crucial roles, depending on the reaction mechanism. For some carbamate-forming reactions, the solvent's basicity has also been shown to influence the reaction rate. researchgate.net

Investigation of Reaction Intermediates and Transition States

Understanding the full mechanism of a chemical reaction requires the characterization of transient species, including reaction intermediates and transition states. A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimal time as reactants are converted into products. ucsb.edu It corresponds to a first-order saddle point on the potential energy surface, representing the peak of the energy barrier for a reaction step. ucsb.edu

For reactions involving chloromethyl carbamates, various intermediates have been proposed. In the copper-catalyzed cyclization of N-(ortho-chloromethyl)aryl carbamates, organocopper intermediates are likely involved. lookchem.com In other cyclization reactions, zwitterionic species or quinone methide-type intermediates have been suggested. thieme-connect.commdpi.com For example, the reaction of N-(o-chloromethyl)aryl amides, a related class of compounds, is proposed to proceed through an aza-o-quinone methide intermediate. mdpi.com

The transition states for these reactions are often investigated using computational chemistry methods (e.g., DFT calculations). For Sₙ2 reactions, which are relevant for the displacement of the chloride from the chloromethyl group, the transition state is characterized by a penta-coordinate carbon atom where the bond to the incoming nucleophile is partially formed and the bond to the leaving group (chloride) is partially broken. ucsb.edu In the enzymatic hydrolysis of carbamates, a tetrahedral transition state is formed by the nucleophilic attack of a serine residue at the carbonyl carbon of the carbamate. nih.gov

Catalytic Effects on Chloromethyl Carbamate Transformations

Catalysis is crucial for enhancing the efficiency, selectivity, and scope of reactions involving chloromethyl carbamate derivatives. A wide range of catalysts, including transition metals, Lewis acids, and bases, have been employed to facilitate their transformation.

Transition Metal Catalysis:

Palladium (Pd): Palladium complexes are effective for various cyclization reactions. For example, PdCl₂(MeCN)₂ and PdCl₂(PhCN)₂ have been used to catalyze the aminocyclization of allylic carbamates to produce substituted heterocycles. researchgate.net

Copper (Cu): Copper catalysts are notably used in the coupling and cyclization of N-(ortho-chloromethyl)aryl carbamates with alkynes to form indole (B1671886) structures. lookchem.com

Ruthenium (Ru): Ru complexes have been investigated for the reductive carbonylation of aromatic nitro compounds in the presence of alcohols to yield carbamates. nih.gov

Lewis Acid and Base Catalysis:

Lewis Acids (e.g., Zr(IV), Tin compounds): Zirconium(IV) salts can catalyze carbonate-carbamate exchange reactions. nih.gov Tin catalysts are also well-known for promoting transcarbamoylation. grafiati.com

Organic Bases (e.g., DBU, NEt₃): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze carbamate formation from CO₂, an amine, and an alcohol under Mitsunobu conditions. nih.gov Triethylamine (B128534) (NEt₃) has been used in conjunction with halide salts like NBu₄Br to create a synergistic catalytic system for the cycloaddition of CO₂ to epoxides, including those with chloromethyl groups. rsc.org

Solid Acid Catalysis:

Solid catalysts like zinc oxide (ZnO), aluminum oxide (Al₂O₃), and clays (B1170129) such as Montmorillonite K-10 have been evaluated for the cleavage and decomposition of carbamates, which is relevant for polyurethane recycling. mdpi.com These catalysts can promote decomposition at lower temperatures than purely thermal processes, although they can also lead to side reactions. mdpi.com

Table 4: Overview of Catalysts for Chloromethyl Carbamate Transformations

| Catalyst Type | Specific Catalyst Example | Transformation | Reference |

|---|---|---|---|

| Transition Metal | Copper (Cu) salts | Indole synthesis via coupling-cyclization | lookchem.com |

| Transition Metal | Palladium (Pd) complexes (e.g., PdCl₂(MeCN)₂) | Intramolecular aminochlorocyclization | researchgate.net |

| Lewis Acid | Zirconium(IV) (Zr(IV)) salts | Carbonate-carbamate exchange | nih.gov |

| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Carbamate formation from CO₂ | nih.gov |

| Synergistic System | NBu₄Br / NEt₃ | Cycloaddition of CO₂ to chloromethyl-epoxides | rsc.org |

| Solid Acid | ZnO, Al₂O₃, Montmorillonite K-10 | Carbamate cleavage/decomposition | mdpi.com |

Acid-Catalyzed Reactions

The carbamate functional group is susceptible to transformations under acidic conditions. Acid catalysis can facilitate hydrolysis and transesterification reactions. For related N-aryl carbamate derivatives, acid-catalyzed solvolysis leads to the cleavage of the molecule to yield a carbamate and a corresponding alcohol. prolynxinc.com

A plausible mechanism for the acid-catalyzed interchange reaction between a carbamate ester and an alcohol involves the initial decomposition of the carbamate into an isocyanate intermediate (or a related electrophilic species) and the corresponding alcohol. thieme-connect.de This is followed by the reaction of the isocyanate with the new, higher-boiling alcohol to form the transesterified carbamate product. thieme-connect.de This pathway highlights the role of the acid in activating the carbamate carbonyl for nucleophilic attack or promoting the elimination of the alcohol portion.

In the context of N-acyl imidazoliums, which serve as models for activated carbamates, their reactions with nucleophiles (HY) are often, in fact, acid-catalyzed reactions of the conjugate base (Y-). researchgate.net This suggests that for this compound, the presence of a Brønsted acid can activate the substrate or the nucleophile, facilitating substitution or other transformations.

Table 1: Overview of Acid-Catalyzed Reactions of Carbamate Derivatives

| Reaction Type | Reactants | Catalyst | Key Mechanistic Step | Products |

| Hydrolysis | N-Aryl-N-(p-nitrophenoxymethyl)carbamate, Water | Acid | Cleavage of ether linkage | N-Aryl carbamate, p-Nitrophenol |

| Transesterification | Ethyl carbamate, High-boiling alcohol (e.g., Benzyl alcohol) | Sulfuric acid, 4-Toluenesulfonic acid, Aluminum triisopropoxide | Decomposition to isocyanate intermediate | New carbamate ester, Ethanol (B145695) |

Base-Catalyzed Reactions

Base-catalyzed reactions of chloromethyl carbamate derivatives are common and mechanistically diverse. The specific pathway often depends on the substrate structure and the nature of the base.

For certain N-substituted carbamates, particularly those with an acidic proton on the β-carbon of the alcohol moiety, a β-elimination mechanism is prevalent under basic conditions. prolynxinc.com The reaction, catalyzed by hydroxide ions, involves the cleavage of the O-alkyl bond of the carbamate. prolynxinc.com This generates a carbamic acid intermediate, which subsequently collapses to carbon dioxide, formaldehyde, and the corresponding aromatic amine. prolynxinc.com The rates of this β-elimination can be influenced by N-substituents, with electron-withdrawing groups causing a slight acceleration. prolynxinc.com

In other cases, bases act as nucleophiles or promote nucleophilic substitution. Strong bases like sodium alkoxides are effective catalysts for the transesterification of substituted carbamates with alcohols. thieme-connect.de The mechanism involves the direct nucleophilic attack of the alkoxide anion on the carbonyl carbon of the carbamate. thieme-connect.de Weaker bases, such as triethylamine or pyridine, are often employed to neutralize acid byproducts, for instance, the hydrochloric acid generated during the N-acylation of amines with chloroformates.

Furthermore, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze carbamate formation by activating reactants. nih.gov For example, DBU catalyzes the reaction of secondary amines, carbon dioxide, and alcohols under Mitsunobu conditions to yield carbamates via an SN2 displacement of the activated alcohol. nih.gov

Table 2: Summary of Base-Catalyzed Reactions of Carbamate Derivatives

| Reaction Type | Substrate Type | Base | Mechanism | Common Products |

| β-Elimination | N-Aryl carbamates with β-eliminative linkers | Hydroxide Ion | E2-type elimination of a carbamic acid | Aryl amine, CO₂, Formaldehyde, Phenol (B47542) prolynxinc.com |

| Transesterification | Substituted carbamates | Sodium Alkoxide | Nucleophilic acyl substitution | New carbamate, Alcohol thieme-connect.de |

| Neutralization | N-acylation reactions | Triethylamine, Pyridine | Acid Scavenger | N-Acyl carbamate, Amine salt |

| Carbamate Synthesis | Secondary amine, CO₂, Alcohol | DBU, Tributylphosphine | SN2 displacement | Carbamate, Triphenylphosphine oxide nih.gov |

Metal-Catalyzed Processes

Transition metals catalyze a wide array of transformations involving carbamate derivatives, often leveraging the carbamate moiety as a directing group or a reactive partner. magtech.com.cn

Palladium-Catalyzed Reactions: Palladium catalysts are notably used in cyclization reactions. For instance, the palladium-catalyzed aminochlorination of certain alkenyl carbamates yields chloromethyl-substituted oxazolidinones. researchgate.net Mechanistic studies suggest the reaction proceeds through an anti-aminopalladation of the alkene, followed by an oxidative cleavage of the C-Pd(II) bond with retention of stereochemistry. researchgate.net Copper(II) salts are often used as co-catalysts in these systems, potentially playing a role in the C-Cl bond-forming step. researchgate.net The carbamate group can also act as a directing group in Pd-catalyzed C-H activation/functionalization reactions to achieve ortho-arylation, alkenylation, and other transformations on an adjacent aromatic ring. magtech.com.cn

Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for nitrene transfer reactions. acs.org In the presence of a rhodium catalyst, carbamates can react with sulfoxides to generate sulfoximine (B86345) carbamates. acs.org This method provides a direct route to N-protected sulfoximines under mild conditions. acs.org

Other Metal-Catalyzed Reactions:

Gold: Gold catalysts can promote N,O-acetal formation by activating o-alkynylbenzoic acid esters to form an acyliminium ion, which is then trapped by an alcohol. researchgate.net This demonstrates the reactivity of carbamate-like precursors under gold catalysis. researchgate.net

Lithium: In the presence of lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB), N-(chloromethyl) carbamates can be reductively lithiated. researchgate.net The resulting organolithium species can then react with various electrophiles to form functionalized carbamates. researchgate.net

Copper and Iron: The carbamate group can direct C-H functionalization reactions catalyzed by copper or iron, particularly at the active positions vicinal to an amine. magtech.com.cn

These metal-catalyzed processes highlight the utility of carbamates in constructing complex molecular architectures, including various heterocyclic systems. magtech.com.cnresearchgate.net

Table 3: Examples of Metal-Catalyzed Reactions Involving Carbamate Derivatives

| Metal Catalyst | Reaction Type | Substrate | Key Intermediate/Step | Product Type |

| Palladium(II) / Copper(II) | Aminochlorination | Alkenyl Carbamate | anti-Aminopalladation | Chloromethyl-substituted Oxazolidinone researchgate.net |

| Rhodium(II) | Nitrene Transfer | Carbamate, Sulfoxide | Metal nitrenoid species | Sulfoximine Carbamate acs.org |

| Gold(I) | N,O-Acetal Formation | o-Alkynylbenzoic acid ester (Carbamate precursor) | Acyliminium ion | N,O-Acetal researchgate.net |

| Lithium / DTBB | Reductive Lithiation | N-(chloromethyl) carbamate | Organolithium species | Functionalized Carbamate researchgate.net |

| Palladium(II) | C-H Arylation | N-Aryl Carbamate | Ortho-palladation | Ortho-aryl N-aryl carbamate magtech.com.cn |

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

As a synthetic intermediate, ethyl (chloromethyl)carbamate provides a gateway to a wide array of other compounds. Its ability to react with various nucleophiles allows for the introduction of the carbamate (B1207046) functionality or the chloromethyl group into different molecular frameworks, making it a valuable tool for synthetic chemists. cymitquimica.com These reagents are often used in the production of pharmaceuticals and agrochemicals. knowde.comresearchgate.netgoogle.com

This compound serves as a precursor for the synthesis of more complex, substituted carbamates and ureas. The core structure can be elaborated through reactions that target either the ester or the chloromethyl group. For instance, nucleophilic substitution at the chloromethyl carbon by amines or alcohols can lead to N-alkylated or O-alkylated carbamate derivatives.

Furthermore, the carbamate group itself can participate in transcarbamoylation reactions, or the entire molecule can be used as a synthon in multi-component reactions to build up urea-based structures. organic-chemistry.orgorganic-chemistry.org The synthesis of ureas often involves the reaction of an amine with an isocyanate intermediate, which can be generated from carbamates. organic-chemistry.orggoogle.com In some methodologies, carbamoylimidazolium salts, which are highly reactive, are used as efficient carbamoylating agents to produce ureas and other carbamates in high yields. organic-chemistry.org

| Precursor | Reagent | Product Type | Reference |

| Arylamine + Ethyl Chloroformate | - | N-Aryl Carbamate | arkat-usa.org |

| Amine + Ester-Substituted Diaryl Carbonate | - | Activated Carbamate | google.com |

| Activated Carbamate | Second Amine | Urea | google.com |

| Hydroxamic Acid | Amines (via Lossen Rearrangement) | Urea | organic-chemistry.org |

One of the primary applications of this compound is as a chloromethylating agent. google.com The electrophilic chloromethyl group (-CH2Cl) readily reacts with a wide range of nucleophiles, including carbanions, amines, thiols, and phenols. This reaction forms a new covalent bond and attaches the -CH2-N(H)COOEt fragment or a related moiety to the target molecule. This strategy is particularly useful for building complex heterocyclic systems or for the functionalization of existing molecular scaffolds. For example, a reactive N-chloromethyl carbamate can be generated in situ and subsequently quenched with an alcohol to yield a methoxymethyl (MOM)-protected carbamate, a process that avoids the use of the regulated carcinogen MOM-Cl. researchgate.net In other syntheses, chloroacetyl chloride is used to install a chloromethyl-containing ring system which is then further functionalized. researchgate.netresearchgate.net

Contribution to the Synthesis of Diverse Chemical Entities

The versatility of this compound and its derivatives makes them valuable building blocks in the synthesis of a wide range of chemical compounds, including pharmaceutically active molecules and complex heterocyclic structures. arkat-usa.orgsigmaaldrich.comfrontierspecialtychemicals.com

For instance, chloroethyl carbamate is a key intermediate in a simplified, phosgene-free synthesis of Carbachol, a drug used to treat glaucoma. google.com Similarly, chloromethyl ethyl carbonate has been utilized as a reagent in the preparation of prodrugs with antiretroviral activity and in the synthesis of inhibitors for the hepatitis C virus NS3 protease. echemi.com The ability to form N-aryl carbamates, which can then be cyclized, has been exploited in the synthesis of bioactive oxazolidinones from enantiopure epichlorohydrin (B41342). arkat-usa.org Its role extends to the creation of complex heterocyclic systems such as thienopyrazoles, where a chloromethyl-containing intermediate is constructed and subsequently functionalized. researchgate.netresearchgate.net

| Target Compound/Class | Role of Carbamate Reagent | Reference |

| Carbachol | Key intermediate (chloroethyl carbamate) | google.com |

| Antiviral Prodrugs (e.g., PMPA) | Reagent (chloromethyl ethyl carbonate) | echemi.com |

| Hepatitis C Virus NS3 Protease Inhibitors | Reagent (chloromethyl ethyl carbonate) | echemi.com |

| N-Aryl-Oxazolidinones | Intermediate (N-aryl-carbamate) for cyclization | arkat-usa.org |

| Thienopyrazole Derivatives | Formation of a chloromethyl pyrimidinone intermediate | researchgate.netresearchgate.net |

| Flupirtine / Retigabine | Core structure contains an ethyl carbamate moiety | acs.orgnih.gov |

Derivatization for the Formation of Ethers, Sulfides, and Other Heteroatom-Containing Compounds

The electrophilic nature of the carbon atom in the chloromethyl group of this compound allows for its reaction with various nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is fundamental to its application in derivatization reactions.

Ethers: The formation of ethers can be achieved through the reaction of this compound with alcohols. This reaction, typically carried out in the presence of a base, follows a Williamson-like ether synthesis pathway. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic chloromethyl group and displacing the chloride ion. This method is effective for preparing a range of ethers from simple to more complex alcohols.

Sulfides: In a similar fashion to ether synthesis, sulfides (or thioethers) can be prepared by reacting this compound with thiols. libretexts.org The thiol is converted to its more nucleophilic thiolate anion by a base, which then undergoes an SN2 reaction with the carbamate. This method provides a straightforward route to sulfides, which are important functional groups in various organic molecules. libretexts.org

Other Heteroatom-Containing Compounds: Beyond alcohols and thiols, other heteroatom nucleophiles can be employed to create a diverse array of derivatives. For instance, amines can react to form N-substituted products. The reactivity of this compound makes it a useful building block for introducing the ethoxycarbonylmethylamino moiety onto different molecular scaffolds.

The table below summarizes the derivatization reactions of this compound.

| Nucleophile | Product | General Reaction Scheme |

| Alcohol (R-OH) | Ether (R-O-CH₂-NHCOOEt) | R-OH + Cl-CH₂-NHCOOEt + Base → R-O-CH₂-NHCOOEt + Base·HCl |

| Thiol (R-SH) | Sulfide (R-S-CH₂-NHCOOEt) | R-SH + Cl-CH₂-NHCOOEt + Base → R-S-CH₂-NHCOOEt + Base·HCl |

| Amine (R₂NH) | Amine derivative (R₂N-CH₂-NHCOOEt) | R₂NH + Cl-CH₂-NHCOOEt → R₂N-CH₂-NHCOOEt·HCl |

Application in the Construction of Macrocyclic and Heterocyclic Systems

The reactivity of this compound also extends to its use in the synthesis of cyclic structures, including macrocycles and heterocycles, which are prevalent in pharmaceuticals and natural products. acs.orgrsc.org

Macrocyclic Systems: Macrocycles, large ring structures, often exhibit unique biological activities. google.com this compound can be incorporated into macrocyclization strategies. For instance, a molecule containing two nucleophilic groups can react with two equivalents of the carbamate in a stepwise or one-pot manner to form a large ring. Alternatively, a precursor containing both a nucleophilic site and the this compound moiety can undergo intramolecular cyclization. The carbamate functionality can be a key structural element within the macrocyclic framework. acs.org

Heterocyclic Systems: Heterocycles, cyclic compounds containing at least one heteroatom, are a cornerstone of medicinal chemistry. google.comresearchgate.net this compound can serve as a building block for constructing various heterocyclic rings. For example, its reaction with a dinucleophile, such as a compound containing both an amine and a thiol group, can lead to the formation of a thiazine (B8601807) derivative. The specific reaction conditions and the nature of the nucleophile will dictate the resulting heterocyclic system.

Reagent for Specific Functional Group Interconversions

This compound is not only a building block but also a reagent that facilitates specific chemical transformations, often with high degrees of selectivity.

Enabling Regioselective and Stereoselective Transformations

The ability to control the region and three-dimensional orientation of chemical reactions is crucial in modern synthesis.

Regioselective Transformations: In molecules with multiple similar functional groups, this compound can react preferentially at one site over another, a property known as regioselectivity. This selectivity can be influenced by factors such as steric hindrance, electronic effects, and the specific reaction conditions. For example, in a diol with both a primary and a secondary alcohol, the reaction may favor the less sterically hindered primary alcohol.

Stereoselective Transformations: Stereoselectivity refers to the preferential formation of one stereoisomer over another. While the carbamate itself is not chiral, it can be used in reactions with chiral substrates or catalysts to achieve stereoselective outcomes. For instance, in the alkylation of a chiral enolate, the this compound may add to one face of the enolate preferentially, leading to the formation of a product with a specific stereochemistry. mdpi.com The carbamate group can also influence the stereochemical course of subsequent reactions by directing incoming reagents.

Role in Cascade and Multicomponent Reactions

Cascade reactions (also known as tandem or domino reactions) and multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of complex molecules in a single step from multiple starting materials. mdpi.comresearchgate.netfrontiersin.org

Cascade Reactions: this compound can be a key participant in cascade sequences. For example, an initial reaction involving the carbamate can generate an intermediate that then undergoes a spontaneous intramolecular reaction to form a more complex product. This avoids the need for isolation and purification of intermediates, saving time and resources.

Multicomponent Reactions: MCRs involve the combination of three or more reactants in a one-pot reaction to form a product that incorporates portions of all the starting materials. beilstein-journals.org this compound can serve as one of the components in such reactions. Its electrophilic nature allows it to react with a nucleophile generated in situ from the other components, leading to the rapid assembly of complex molecular structures. The efficiency and atom economy of MCRs make them an attractive strategy in modern organic synthesis. beilstein-journals.org

Derivatives, Analogues, and Structure Reactivity Relationships

Design and Synthesis of Novel Chloromethyl Carbamate (B1207046) Derivatives

The synthesis of novel derivatives of chloromethyl carbamate can be approached by altering three primary locations on the molecule: the ester moiety, the nitrogen atom, and the chloromethyl group itself.

The ester portion of the carbamate can be readily modified by employing different alcohols during the synthesis process. A common synthetic route to carbamates involves the reaction of an alcohol with an isocyanate or a chloroformate. acs.orgwikipedia.org To generate derivatives of ethyl (chloromethyl)carbamate, one could react various alcohols with chloromethyl chloroformate. This approach allows for the introduction of a wide array of alkyl and aryl groups in place of the ethyl group, thereby altering the steric and electronic properties of the molecule. For instance, using methanol (B129727) would yield mthis compound, while using phenol (B47542) would produce phenyl (chloromethyl)carbamate.

| Starting Alcohol (R-OH) | Resulting Ester Moiety (-OR) | Product Name |

|---|---|---|

| Methanol | -OCH₃ | Mthis compound |

| Propanol | -OCH₂CH₂CH₃ | Propyl (chloromethyl)carbamate |

| Isopropanol | -OCH(CH₃)₂ | Isopropyl (chloromethyl)carbamate |

| Phenol | -OC₆H₅ | Phenyl (chloromethyl)carbamate |

Substituting the hydrogen on the carbamate nitrogen with alkyl or aryl groups significantly expands the chemical space of these derivatives. The synthesis of N-substituted carbamates can be achieved through several routes. One method involves the Hofmann rearrangement of primary carboxamides in the presence of an alcohol, which proceeds through an isocyanate intermediate that is trapped by the alcohol. acs.orgmdpi.com For N-aryl derivatives, a palladium-catalyzed cross-coupling reaction of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol provides an efficient route. mit.eduorganic-chemistry.org Another direct approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. nih.govresearchgate.net These methods allow for the synthesis of a diverse library of N-alkyl and N-aryl chloromethyl carbamate analogues. For example, using N-methylaniline in a reaction with chloromethyl chloroformate would yield chloromethyl N-methyl-N-phenylcarbamate.

| Nitrogen Substituent (R') | Nitrogen Substituent (R'') | General Structure |

|---|---|---|

| H | Methyl | Ethyl (chloromethyl)(methyl)carbamate |

| H | Phenyl | Ethyl (chloromethyl)(phenyl)carbamate |

| Methyl | Methyl | Ethyl (chloromethyl)dimethylcarbamate |

| Methyl | Phenyl | Ethyl (chloromethyl)(methyl)(phenyl)carbamate |

Modification of the reactive alkyl halide group offers a direct way to tune the electrophilicity and leaving group ability of the side chain. Dichloromethyl carbamates can be synthesized by reacting alcohols with dichloromethyl chloroformate (DCMCF). tandfonline.com The precursor, DCMCF, can be prepared by the photochlorination of methyl formate. prepchem.com The resulting dichloromethyl carbonates can then be treated with amines to yield the corresponding dichloromethyl carbamates. tandfonline.com

Analogously, bromo-derivatives could be synthesized using brominated building blocks. Although less common, this would involve precursors like bromomethyl chloroformate. The introduction of additional halogen atoms or the substitution of chlorine with bromine would be expected to significantly alter the reactivity of the compound in nucleophilic substitution reactions.

The chloromethyl carbamate moiety can be incorporated as a functional group within larger, more complex molecular architectures. This strategy is employed in medicinal chemistry to design agents with specific biological activities. nih.govnih.gov For instance, research into duocarmycin-like compounds, which are potent antitumor agents, has involved the synthesis of complex heterocyclic scaffolds containing a reactive chloromethyl group. While not a carbamate itself, the principle of embedding a reactive chloromethyl unit into a polyfunctional molecule is a key strategy. nih.gov The carbamate group, known for its chemical stability and ability to act as a peptide bond surrogate, can be combined with other pharmacophores to create multifunctional molecules. nih.govnih.gov This involves multi-step synthetic sequences where the chloromethyl carbamate is introduced onto a pre-existing molecular scaffold.

Elucidation of Structure-Reactivity Relationships (SAR)

The chemical behavior of this compound and its derivatives is governed by the interplay of electronic and steric factors. Understanding these relationships is key to predicting and controlling their reactivity.

The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the entire carbamate structure. The carbamate functional group is a hybrid of an amide and an ester, and its electronic properties can be modulated by substituents on both the nitrogen and the ester oxygen. nih.gov

Electronic Effects:

Substituents on Nitrogen: Attaching electron-withdrawing groups (EWGs) to the nitrogen atom (e.g., a phenyl ring with nitro substituents) decreases the electron density on the nitrogen. This enhances the delocalization of the nitrogen's lone pair into the carbonyl group, which can stabilize the carbamate but also increases the electrophilicity of the carbonyl carbon. This electronic pull can influence the stability of the transition state during a nucleophilic attack on the chloromethyl carbon.

Substituents on the Ester Oxygen: Similarly, an electron-withdrawing aryl group in the ester position (O-aryl) will make the carbamate more electrophilic and can affect the stability of the entire molecule. nih.gov This increased electrophilicity generally correlates with higher reactivity towards nucleophiles.

Steric Effects:

Bulky substituents on the nitrogen atom or on the ester group can sterically hinder the approach of a nucleophile to the electrophilic chloromethyl carbon. For example, replacing the ethyl group with a bulky tert-butyl group, or substituting the nitrogen with two large groups, would be expected to decrease the rate of nucleophilic substitution at the chloromethyl position due to increased steric hindrance around the reaction center.

| Modification | Substituent Type | Predicted Effect on Chloromethyl Reactivity | Rationale |

|---|---|---|---|

| N-Substitution | Electron-Withdrawing Group (e.g., -NO₂) on N-Aryl | Increase | Increases overall electrophilicity of the carbamate moiety. |

| N-Substitution | Electron-Donating Group (e.g., -OCH₃) on N-Aryl | Decrease | Decreases overall electrophilicity of the carbamate moiety. |

| Ester Moiety | Bulky Alkyl Group (e.g., tert-Butyl) | Decrease | Steric hindrance impedes nucleophilic attack. |

| Halomethyl Group | -CHBr₂ or -CHCl₂ vs. -CH₂Cl | Increase | Additional halogens are electron-withdrawing, increasing the electrophilicity of the carbon. |

Impact of Molecular Architecture on Carbamate Bond Stability and Reactivity

The stability and reactivity of the carbamate functional group, which can be seen as a hybrid of an amide and an ester, are intricately linked to its molecular architecture. acs.org The delocalization of the nitrogen's lone pair of electrons into the carbonyl group creates a resonance structure, imparting partial double-bond character to the C-N bond and a degree of conformational rigidity. acs.orgnih.govacs.org This resonance stabilization is a key factor in the generally good chemical and proteolytic stability of carbamates. acs.org However, the electronic and steric properties of the substituents attached to the nitrogen (N-terminus) and the oxygen (O-terminus) can significantly modulate this stability. acs.org

Several factors inherent in the molecular structure influence the carbamate bond's susceptibility to cleavage, primarily through hydrolysis:

Electronic Effects: The electrophilicity of the carbonyl carbon is a primary determinant of reactivity towards nucleophiles, including water. nih.gov Electron-withdrawing groups (EWGs) attached to either the nitrogen or the oxygen atom increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov For instance, in a series of O-aryl carbamates, EWGs on the aryl ring were found to decrease the chemical stability of the carbamate. nih.gov Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thereby enhancing the stability of the carbamate bond. The N-(chloromethyl) group in this compound acts as a potent EWG due to the inductive effect of the chlorine atom. This effect pulls electron density away from the nitrogen atom, which in turn reduces the nitrogen's ability to donate its lone pair to the carbonyl carbon. This reduction in resonance stabilization increases the electrophilicity of the carbonyl carbon, rendering the carbamate more reactive.

Amide Resonance and Bond Rigidity: The carbamate linkage imposes significant conformational restrictions due to the partial double bond character of the C-N bond. acs.org Compared to more flexible linkages, carbamates are relatively rigid. nih.govacs.org The stability of this resonance can be influenced by substituents. Groups that enhance the delocalization of the nitrogen's lone pair contribute to a more stable carbamate bond, while groups that diminish it, such as the electron-withdrawing chloromethyl group, lead to decreased stability and higher reactivity.

| Substituent Type on N or O | Electronic Effect | Impact on Carbonyl Electrophilicity | Effect on Carbamate Bond Reactivity | Example Group |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Inductive (-I) / Mesomeric (-M) | Increases | Increases (Less Stable) | -CH₂Cl, -NO₂, -CN |

| Electron-Donating Group (EDG) | Inductive (+I) / Mesomeric (+M) | Decreases | Decreases (More Stable) | -CH₃, -OCH₃, -NH₂ |

| Sterically Bulky Group | Steric Hindrance | No direct electronic effect | Decreases (More Stable) | -C(CH₃)₃ (tert-Butyl) |

Comparative Studies with Analogues Lacking the Chloromethyl Functionality

To understand the unique chemical properties of this compound, it is instructive to compare it with analogues that lack the N-chloromethyl functionality, such as Ethyl carbamate (where the N-substituent is hydrogen) or Ethyl N-methylcarbamate (where the N-substituent is a methyl group). The presence of the chloromethyl group introduces profound differences in both stability and reactivity.

Comparative Analysis:

Reactivity of the Carbamate Core: The primary difference stems from the strong electron-withdrawing nature of the chloromethyl group. In Ethyl N-methylcarbamate, the methyl group is weakly electron-donating, which helps to stabilize the carbamate bond by enhancing the electron-donating character of the nitrogen into the carbonyl. In Ethyl carbamate, the hydrogen atom has a minimal electronic effect. In contrast, the N-chloromethyl group in this compound significantly increases the electrophilicity of the carbonyl carbon. nih.gov This makes the compound substantially more susceptible to hydrolysis and attack by other nucleophiles compared to its N-H or N-methyl analogues. The base-catalyzed hydrolysis of carbamates proceeds via the formation of an intermediate, and a more electrophilic carbonyl center accelerates this process. nih.gov

Introduction of a Second Reactive Site: Analogues like Ethyl N-methylcarbamate possess a single primary site for chemical reaction: the carbamate's carbonyl carbon. This compound, however, is a bifunctional reagent. In addition to the reactive carbamate core, it features a highly reactive alkyl chloride. The chloromethyl group serves as a potent electrophilic center for Sₙ2 (nucleophilic substitution) reactions. This allows the compound to act as an alkylating agent, capable of introducing the "ethyl carbamoylmethyl" moiety onto nucleophilic substrates such as amines, thiols, or alcohols. This dual reactivity is completely absent in analogues lacking the chloromethyl functionality and is a defining characteristic of its chemical behavior.

| Property | This compound | Ethyl N-methylcarbamate (Analogue) | Ethyl carbamate (Analogue) |

|---|---|---|---|

| N-Substituent | -CH₂Cl (Strongly Electron-Withdrawing) | -CH₃ (Weakly Electron-Donating) | -H (Neutral) |

| Carbamate Carbonyl Reactivity | High (Increased electrophilicity) | Low (Decreased electrophilicity) | Moderate |

| Carbamate Bond Stability | Lower (Reduced resonance stabilization) | Higher (Enhanced resonance stabilization) | Moderate |

| Additional Reactive Sites | Yes (Electrophilic -CH₂Cl group for Sₙ2 reactions) | No | No |

| Overall Chemical Profile | Bifunctional reagent: Carbamoylating and Alkylating Agent | Monofunctional: Carbamoylating Agent | Monofunctional: Carbamoylating Agent |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to investigating the electronic properties and bonding characteristics of a molecule. These studies provide insights into molecular stability, reactivity, and the nature of chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. physchemres.org For Ethyl (chloromethyl)carbamate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms (i.e., the global minimum on the potential energy surface). journalijcar.orgresearchgate.net

The calculations would yield key geometrical parameters. The carbamate (B1207046) group itself has characteristic bond lengths and angles due to resonance, which imparts a partial double-bond character to the C-N bond, restricting rotation. nih.gov DFT can precisely calculate these parameters and predict the most stable conformers (e.g., syn and anti isomers related to rotation around the C-N bond), which are often close in energy for carbamates. nih.gov The stability of different conformers of similar molecules has been successfully evaluated using these methods.

Illustrative Data: Optimized Geometrical Parameters This table presents hypothetical, representative data for the most stable conformer of this compound as would be determined by DFT calculations. Actual values would require specific computation.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C-N | 1.37 Å | |

| N-H | 1.01 Å | |

| C-Cl | 1.79 Å | |

| Bond Angle | O=C-O | 125° |

| O=C-N | 126° | |

| C-N-H | 115° | |

| Dihedral Angle | O=C-N-C | ~180° (anti) or ~0° (syn) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the carbamate and chloro-substituted portions, while the LUMO would be distributed over the electrophilic carbonyl carbon and the C-Cl bond. Analysis of the spatial distribution of these orbitals helps predict sites for nucleophilic and electrophilic attack. masterorganicchemistry.com

Illustrative Data: FMO Analysis This table contains example values for FMO analysis. Actual results would be derived from specific quantum chemical calculations.

| Parameter | Description | Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.7 eV |

| Interpretation | A relatively large gap would indicate high kinetic stability. mdpi.com | |

| Predicted Reactive Sites | Nucleophilic attack (LUMO-driven) | Carbonyl carbon, carbon bearing the chlorine atom |

| Electrophilic attack (HOMO-driven) | Oxygen and nitrogen atoms of the carbamate group |